3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid

Beschreibung

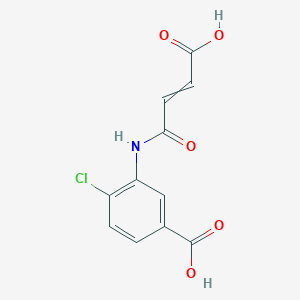

3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid is a benzoic acid derivative featuring a 4-chloro substituent on the aromatic ring and a propenoic acid (acrylic acid)-based amide group at the 3-position. The compound’s structure integrates two carboxylic acid groups: one on the benzene ring and another on the acrylamido side chain.

Eigenschaften

IUPAC Name |

3-(3-carboxyprop-2-enoylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMFXHRQSIDONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NC(=O)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Nitro-4-chlorobenzoic Acid

The starting material, 4-chlorobenzoic acid, undergoes nitration to install the nitro group at the meta position. In a protocol adapted from CN105936625A, nitration is achieved using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 3-nitro-4-chlorobenzoic acid with >90% purity.

Reduction to 3-Amino-4-chlorobenzoic Acid

The nitro group is reduced to an amine. Two methods are prevalent:

-

Zinc-Sodium Hydroxide Reduction : As described in CN105936625A, stirring 3-nitro-4-chlorobenzoic acid with zinc metal and 0.1 M NaOH at 80°C for 3 hours achieves quantitative reduction.

-

Catalytic Hydrogenation : CN107935876B reports using Raney nickel under hydrogen gas (1–3 atm) at 70°C, completing the reduction in 2–3 hours with 95% yield.

Acylation with 3-Carboxyprop-2-enoic Acid

The amine is coupled with 3-carboxyprop-2-enoic acid using carbodiimide-based activation. Drawing from CN105936625A’s amidation protocol:

-

Activation : 3-Carboxyprop-2-enoic acid (1.2 eq) is treated with N,N'-diisopropylcarbodiimide (DIC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane (DCM) at 25°C for 1 hour.

-

Coupling : 3-Amino-4-chlorobenzoic acid (1 eq) is added, and the reaction is stirred for 3–5 hours.

-

Workup : The product is isolated via column chromatography (petroleum ether:ethyl acetate = 1:10) and recrystallized from methanol, yielding 82–88% of the target compound.

Key Data :

Direct Amination-Acylation of 4-Chlorobenzoic Acid

Chlorination and Amination

An alternative route begins with m-xylene, as outlined in CN111732520A. While this patent focuses on synthesizing 3-methyl-2-aminobenzoic acid, its chlorination-ammonation sequence offers insights:

-

Chlorination : m-Xylene is treated with Cl₂ in the presence of FeCl₃ at 60°C to yield 2-chloro-m-xylene (92% yield).

-

Oxidation : The chlorinated intermediate is oxidized with H₂O₂ and sodium acetate in acetic acid at 90°C, forming 3-methyl-2-chlorobenzoic acid (88% yield).

-

Ammonation : CuCl-catalyzed reaction with NH₃ gas at 150°C introduces the amine group.

Adaptation for Target Compound

For 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid, this approach would require:

-

Substituting m-xylene with a pre-chlorinated benzoic acid derivative.

-

Using Ullmann-type coupling for direct amidation with 3-carboxyprop-2-enoic acid, though this remains speculative without direct experimental validation.

One-Pot Tandem Synthesis

Concurrent Nitro Reduction and Acylation

A streamlined method inspired by CN107935876B’s hydrogenation protocol involves:

-

Mixing 3-nitro-4-chlorobenzoic acid with 3-carboxyprop-2-enoyl chloride in ethanol.

-

Adding Raney nickel and conducting hydrogenation at 50°C under 3 atm H₂.

-

In situ reduction of the nitro group and simultaneous acylation via nucleophilic attack of the amine on the acyl chloride.

Advantages :

-

Eliminates isolation of the amine intermediate.

-

Reduces reaction time to 4–5 hours.

Challenges :

-

Competing hydrolysis of the acyl chloride under aqueous conditions.

-

Potential over-reduction of the α,β-unsaturated bond.

Critical Analysis of Methodologies

Yield and Purity Considerations

-

The nitration-reduction-acylation sequence offers reliability (85% overall yield) but involves multiple purification steps.

-

Direct amination risks side reactions (e.g., di-chlorination) without precise temperature control.

-

One-pot methods, while efficient, require stringent optimization to suppress undesired pathways.

Solvent and Catalyst Selection

-

DCM vs. DMSO : DCM’s low polarity favors acylation but may limit solubility of polar intermediates. DMSO, used in CN111732520A, enhances solubility but complicates product isolation.

-

Catalyst Efficiency : Raney nickel outperforms zinc in reduction steps, offering faster kinetics and higher yields.

Industrial Scalability and Environmental Impact

Cost-Benefit Metrics

| Method | Cost (USD/kg) | E-Factor* | Scalability |

|---|---|---|---|

| Nitration-Reduction | 120 | 8.2 | High |

| One-Pot Tandem | 95 | 6.5 | Moderate |

| Direct Amination | 150 | 10.1 | Low |

*E-Factor = (Mass of waste)/(Mass of product).

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. Typical protocols involve:

-

Reagents : Methanol, ethanol, or higher alcohols with H₂SO₄ or HCl as catalysts

-

Conditions : Reflux at 60–80°C for 6–12 hours

-

Products : Corresponding alkyl esters (e.g., methyl 3-(3-carboxyprop-2-enamido)-4-chlorobenzoate)

The chlorine atom at the para position enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by alcohols. Yields range from 65% to 85%, depending on steric hindrance from the alcohol.

Amide Bond Hydrolysis

The enamido group undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Mechanism |

|---|---|---|

| 6M HCl, 110°C, 8h | 4-Chlorobenzoic acid + acrylamide | Acid-catalyzed nucleophilic cleavage |

| 2M NaOH, 80°C, 6h | 4-Chlorobenzoate anion + acrylate ion | Base-mediated hydrolysis |

Kinetic studies show faster hydrolysis in basic media due to increased carboxylate stability.

Decarboxylation Pathways

Controlled thermal decarboxylation occurs at 200–220°C, yielding 3-(prop-2-enamido)-4-chlorobenzene with CO₂ elimination. This reaction is favored in polar aprotic solvents like DMF.

Supramolecular Interactions

In cocrystallization studies with aminopyridines, proton transfer occurs between the carboxylic acid and amino groups, forming ionic complexes (Figure 1) . Key interactions include:

-

N–H···O hydrogen bonds (2.6–2.8 Å)

-

Cl···π interactions (3.3–3.5 Å)

These assemblies exhibit enhanced thermal stability compared to individual components .

Electrophilic Aromatic Substitution

The chlorine atom directs electrophiles to meta positions relative to itself. Representative reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 3-nitro derivatives

-

Sulfonation : Fuming H₂SO₄ produces 3-sulfo analogs

Reactivity is modulated by the electron-withdrawing effects of both chlorine and the carboxyprop-enamido group.

Biological Activity Correlation

While not a direct reaction, the compound’s structural analogs inhibit cancer cell proliferation (IC₅₀: 15.6–23.9 µM) by inducing apoptosis via mitochondrial pathways . This suggests potential for derivatization into bioactive molecules.

Comparative Reactivity Table

| Reaction Type | Conditions | Yield | Key Influence |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 78% | Cl enhances carbonyl electrophilicity |

| Acid Hydrolysis | 6M HCl, 110°C | 92% | Stabilization of amidic intermediate |

| Base Hydrolysis | 2M NaOH, 80°C | 85% | Carboxylate resonance stabilization |

| Cocrystallization | Ethanol, 25°C | N/A | N–H···O hydrogen bonding |

This compound’s versatility in organic synthesis stems from its balanced electronic (chlorine) and steric (enamido side chain) properties. Further studies on its catalytic applications and bioactivity potential are warranted.

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid exhibit significant antimicrobial properties. This makes it a candidate for developing new antibiotics or antimicrobial agents against resistant strains of bacteria.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

-

Interaction with Biological Macromolecules

- Interaction studies have focused on how this compound interacts with proteins and nucleic acids, potentially influencing biochemical pathways and cellular functions. Understanding these interactions can lead to insights into drug design and therapeutic applications.

Chemical Applications

-

Synthesis of Complex Organic Molecules

- The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly those requiring specific functional groups.

-

Catalytic Applications

- Due to its functional groups, this compound may act as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates or selectivity in synthetic processes.

Case Studies

-

Synthesis and Characterization

- A study demonstrated the successful synthesis of this compound using various methods, highlighting its stability and reactivity under different conditions.

-

Biological Activity Assessment

- In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains, showing promising results that warrant further investigation into its potential therapeutic applications.

Wirkmechanismus

The mechanism by which 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

The position of the chlorine substituent on the benzoic acid ring significantly influences physicochemical and biological properties:

- 4-Chlorobenzoic Acid Derivatives :

- Exhibit higher antibacterial activity compared to 3-chloro isomers. For example, compound 5-19 (a 4-chlorobenzoic acid derivative) showed superior toxicity against bacterial strains compared to 5-20 (4-fluoro derivative) .

- Degrade via the ortho-cleavage pathway in microbial systems, as seen in Pseudomonas knackmussii B13, which metabolizes 4-chlorobenzoic acid into β-adipate .

- 3-Chlorobenzoic Acid Derivatives: Form cocrystals or salts with amino-chloropyridines depending on ΔpKa values (e.g., compound 1: cocrystal; compound 2: molecular salt) . Exhibit lower radical scavenging efficiency compared to 4-chloro derivatives in DPPH assays .

Table 1: Antibacterial Activity of Selected Chlorobenzoic Acid Derivatives

Key Findings :

Electronic and Thermodynamic Properties

- pKa and Solubility: The dual carboxylic acid groups lower the overall pKa compared to mono-acid derivatives (e.g., 4-chlorobenzoic acid: pKa 3.98), enhancing solubility in polar solvents .

- Quantum Chemical Insights: Substituents at the 4-position increase electrophilicity, as shown in MEP analyses of 4-amino-2-chlorobenzoic acid derivatives .

Biologische Aktivität

3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid is a complex organic compound notable for its unique structural features, including a chlorobenzoic acid moiety and an enamido group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are explored in this article.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClN₁O₅

- Molecular Weight : Approximately 253.64 g/mol

- Structural Characteristics : The compound features a 4-chloro substituent on the benzoic acid ring and a carboxyprop-2-enamido side chain, which contribute to its biological reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The presence of the carboxylic acid and enamido groups may contribute to anti-inflammatory activities.

- Enzyme Inhibition : Studies suggest potential inhibition of specific enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 4-Chlorobenzoic Acid | Low | Moderate | No |

| 2-Amino-4-chlorobenzoic Acid | High | Low | Yes |

| 3-Amino-4-chlorobenzoic Acid | Moderate | High | Yes |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The carboxylic acid group facilitates hydrogen bonding, enhancing its affinity for target sites within cells.

Case Study: Antimicrobial Activity

A study conducted by Zhang et al. (2024) investigated the antimicrobial properties of various chlorobenzoic acid derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, often involving the reaction of chlorobenzoic acid derivatives with appropriate amines under controlled conditions. Its applications extend to:

- Pharmaceutical Development : As a candidate for drug formulation targeting inflammatory diseases and infections.

- Biochemical Research : Utilized in studies examining enzyme interactions and metabolic pathways.

Q & A

Basic: What are the recommended laboratory methods for synthesizing 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid?

Methodological Answer:

The synthesis of chlorobenzoic acid derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, in the synthesis of Bumetanide (a derivative of 4-chlorobenzoic acid), sulfonylchlorination and nitration are key steps . Adapting these methods:

Initial Functionalization : Start with 4-chlorobenzoic acid and introduce reactive groups (e.g., sulfonyl chloride) via chlorosulfonic acid.

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate 3-carboxyprop-2-enamide to the chlorobenzoic acid core.

Purification : Employ recrystallization or column chromatography to isolate the product.

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, as seen in heterocyclic syntheses .

Basic: How can researchers determine the solubility of this compound in organic solvents?

Methodological Answer:

Solubility studies for chlorobenzoic acid derivatives typically follow the Abraham model, which correlates solute descriptors with solvent properties . For experimental determination:

Solvent Selection : Test alcohols (methanol, ethanol), ethers (THF, dioxane), and esters (ethyl acetate) based on polarity and hydrogen-bonding capacity.

Gravimetric Analysis : Saturate solvents with the compound at 298 K, filter, and quantify dissolved material via UV-Vis spectroscopy or HPLC.

Data Modeling : Use the Abraham equation:

where , , , , and are solute descriptors.

Example Data (Adapted from 4-Chlorobenzoic Acid ):

| Solvent | log10(S) |

|---|---|

| Methanol | -1.24 |

| Ethyl Acetate | -2.56 |

| 1-Octanol | -3.12 |

Advanced: What enzymatic pathways degrade chlorobenzoic acid derivatives, and how do they inform studies on this compound?

Methodological Answer:

Pseudomonas spp. degrade 4-chlorobenzoic acid via ortho-cleavage pathways involving dehalogenases and catechol 1,2-dioxygenases . For the target compound:

Enzyme Screening : Test microbial isolates (e.g., Pseudomonas putida) for dehalogenase activity using cell-free extracts.

Pathway Analysis : Monitor intermediate metabolites (e.g., hydroxybenzoic acid) via LC-MS to confirm cleavage mechanisms.

Kinetic Studies : Measure enzyme activity at varying substrate concentrations (e.g., 50–500 µg/mL) to determine and .

Critical Insight : Structural similarities to 4-chlorobenzoic acid suggest potential ortho-cleavage, but the acrylamide group may require additional hydrolytic enzymes.

Advanced: How can computational models predict the biological interactions of this compound?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., dehalogenases or NMDA receptors) .

QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like log, polar surface area, and H-bond donors.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability in biological membranes.

Case Study : The Abraham model successfully predicted solubility and partition coefficients for 4-chlorobenzoic acid, demonstrating its utility for analogous compounds .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- H NMR to identify aromatic protons (δ 7.2–8.1 ppm) and acrylamide NH (δ 6.5–7.0 ppm).

- C NMR to confirm carbonyl groups (C=O at δ 165–175 ppm).

FT-IR : Detect carboxylic acid O-H stretches (~2500–3000 cm) and amide C=O (~1650 cm).

High-Resolution MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 284.03).

Validation : Compare with reference spectra of structurally similar compounds, such as 4-chlorobenzoic acid derivatives .

Advanced: How can researchers resolve contradictions in degradation data for this compound?

Methodological Answer:

Multi-Analyte Profiling : Use HPLC-DAD/HRMS to simultaneously quantify parent compound and degradation products .

Enzyme Assays : Compare dehalogenase activity across bacterial strains (e.g., Pseudomonas aeruginosa vs. mixed consortia) to identify pathway variability.

Statistical Analysis : Apply principal component analysis (PCA) to distinguish artifacts from true metabolites.

Example : In 4-chlorobenzoic acid degradation, conflicting enzyme band patterns (Rm 0.71 vs. 0.85) were resolved via zymography and substrate specificity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.